12-Bromododecylphosphonic acid

Übersicht

Beschreibung

12-Bromododecylphosphonic acid is a white powder that is employed as an intermediate for pharmaceuticals . It has a CAS number of 202920-07-8 .

Molecular Structure Analysis

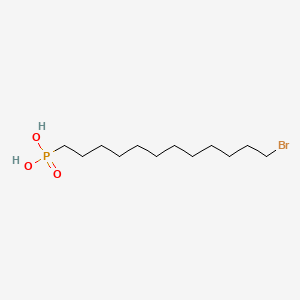

The molecular structure of 12-Bromododecylphosphonic acid contains a total of 42 bonds, including 16 non-hydrogen bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate .

Physical And Chemical Properties Analysis

12-Bromododecylphosphonic acid is a white powder with a melting point between 87.5-96.5°C . Its molecular formula is C12H26BrO3P and it has a molecular weight of 329.21 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

- 12-Bromododecylphosphonic acid and similar ω-bromoalkylphosphonates are essential in the synthesis of complex organic molecules. Their application extends to the creation of KuQuinone phosphonate esters and phosphonic acid KuQuinone derivatives. These derivatives are particularly promising for biomedical and photo(electro)chemical applications due to their high affinity with metal-oxides (Forchetta et al., 2021).

Surface Modification and Stability Enhancement

- The modification of zinc oxide (ZnO) nanoparticles using perfluorinated phosphonic acids, including derivatives like 12-pentafluorophenoxydodecylphosphonic acid, has been shown to increase the stability of phosphonic acids adsorbed on the surfaces. This modification enhances the surface charge and stability of the nanoparticles, making them more suitable for various applications (Quiñones et al., 2017).

Broad Applications in Chemistry, Biology, and Physics

- Phosphonic acids, a category including 12-Bromododecylphosphonic acid, are used across a wide range of research fields such as drug design, medical imaging, surface functionalization, and the development of supramolecular materials. Their diverse applications stem from their structural similarity to phosphate groups and their unique coordination and supramolecular properties (Sevrain et al., 2017).

Bioactive Molecule Binding

- Phosphonic acid monolayer films, including those derived from 12-Bromododecylphosphonic acid, have been developed for the immobilization of bioactive molecules on titanium surfaces. These films are particularly useful for medical applications, where they can be used to bind proteins and other biomolecules to titanium surfaces (Adden et al., 2006).

Wirkmechanismus

While the specific mechanism of action for 12-Bromododecylphosphonic acid is not available, it is worth noting that phosphonic acids, in general, have been studied for their roles in various biological processes. For instance, bisphosphonates, a class of drugs that includes many phosphonic acids, inhibit osteoclastic bone resorption .

Safety and Hazards

12-Bromododecylphosphonic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

12-bromododecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-12H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBOCVJPIJRGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669816 | |

| Record name | (12-Bromododecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Bromododecylphosphonic acid | |

CAS RN |

202920-07-8 | |

| Record name | (12-Bromododecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

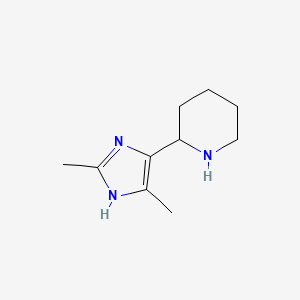

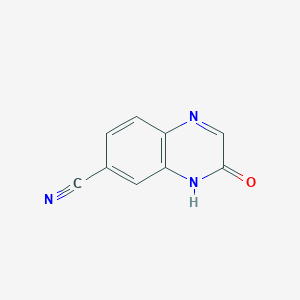

![2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1499670.png)